

Application Note: 1H and 13C NMR Characterization of α-Phenylacetoacetonitrile

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Compound of Interest

Compound Name: 2-Phenylacetoacetonitrile

Cat. No.: B1142382

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Abstract

This document provides a detailed guide to the characterization of α -phenylacetoacetonitrile using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. Included are comprehensive data tables summarizing chemical shifts and multiplicities, detailed experimental protocols for sample preparation and spectral acquisition, and a visual representation of the experimental workflow. This application note serves as a practical resource for the structural elucidation and routine analysis of α -phenylacetoacetonitrile in research and drug development settings.

Introduction

 α -Phenylacetoacetonitrile (APAAN), also known as **2-phenylacetoacetonitrile**, is a key intermediate in the synthesis of various organic compounds. Its chemical structure, featuring a phenyl ring, a nitrile group, and a ketone, gives rise to a distinct NMR spectrum that allows for unambiguous identification and purity assessment. This note details the expected ¹H and ¹³C NMR spectral data and provides standardized protocols for their acquisition.

NMR Spectral Data

The 1 H and 13 C NMR spectra of α -phenylacetoacetonitrile were acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to



tetramethylsilane (TMS) as an internal standard.

¹H NMR Data

The ${}^{1}H$ NMR spectrum of α -phenylacetoacetonitrile exhibits three main signals corresponding to the aromatic protons, the methine proton, and the methyl protons.

Signal	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
1	7.28-7.45	m	5H	Ar-H
2	4.98	S	1H	-CH(CN)-
3	2.30	S	3H	-C(O)CH₃

Table 1: ¹H NMR spectral data of α-phenylacetoacetonitrile in CDCl₃.

¹³C NMR Data

The ¹³C NMR spectrum shows characteristic signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons, the methine carbon, and the methyl carbon.

Signal	Chemical Shift (δ, ppm)	Assignment
1	195.5	C=O
2	131.5	Ar-C (quaternary)
3	129.5	Ar-CH
4	129.0	Ar-CH
5	128.0	Ar-CH
6	116.0	CN
7	45.0	-CH(CN)-
8	27.0	-C(O)CH₃



Table 2: ¹³C NMR spectral data of α-phenylacetoacetonitrile in CDCl₃.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of α -phenylacetoacetonitrile.



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NMR Experimental Workflow

Protocols Sample Preparation

- Weighing the Sample: Accurately weigh 10-20 mg of α -phenylacetoacetonitrile.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is approximately 4-5 cm.
- · Capping: Cap the NMR tube securely.

NMR Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer (e.g., Bruker Avance series).

¹H NMR Spectroscopy:

• Pulse Program: zg30



Solvent: CDCl3

• Temperature: 298 K

• Number of Scans (NS): 16

Relaxation Delay (D1): 1.0 s

• Acquisition Time (AQ): 4.09 s

• Spectral Width (SW): 20 ppm

• Transmitter Frequency Offset (O1P): Centered on the spectrum

¹³C NMR Spectroscopy:

Pulse Program: zgpg30 (proton-gated decoupling)

Solvent: CDCl3

• Temperature: 298 K

• Number of Scans (NS): 1024

• Relaxation Delay (D1): 2.0 s

Acquisition Time (AQ): 1.36 s

• Spectral Width (SW): 240 ppm

• Transmitter Frequency Offset (O1P): Centered on the spectrum

Data Processing

• Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) for ¹H and 1.0 Hz for ¹³C before Fourier transformation.



- Phasing and Baseline Correction: Manually phase the transformed spectrum and apply an automatic baseline correction.
- Calibration: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
- Analysis: For the ¹H spectrum, integrate all signals and determine the multiplicities. For both spectra, pick all peaks and assign them to the corresponding nuclei in the molecule.

Conclusion

The 1 H and 13 C NMR spectra provide a definitive fingerprint for α -phenylacetoacetonitrile. The protocols and data presented in this application note offer a reliable framework for the characterization of this compound, ensuring accuracy and reproducibility in research and quality control environments.

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